1,2-Dibutylaziridine
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Overview
Description
1,2-Dibutylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. This compound, in particular, is characterized by the presence of two butyl groups attached to the aziridine ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibutylaziridine can be synthesized through several methods, including:
Nitrene Addition to Alkenes: This method involves the addition of nitrenes to alkenes, which can be generated through photolysis or thermolysis of organic azides.
Cyclization of Amino Alcohols: Another common method is the cyclization of amino alcohols, where the amino group reacts with a suitable leaving group to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols. The Wenker synthesis is a well-known industrial method that converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination to form the aziridine .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibutylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The nitrogen atom in the aziridine ring can participate in substitution reactions, leading to the formation of various substituted aziridines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as peracids can be used to oxidize aziridines to aziridine N-oxides.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce aziridines to amines.
Major Products Formed
Amines: Reduction of aziridines typically yields amines.
Aziridine N-oxides: Oxidation of aziridines results in the formation of aziridine N-oxides.
Substituted Aziridines: Substitution reactions lead to various substituted aziridines.
Scientific Research Applications
1,2-Dibutylaziridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2-dibutylaziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various products. The nitrogen atom in the aziridine ring can also participate in substitution reactions, further expanding its reactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of 1,2-dibutylaziridine, characterized by a three-membered ring with a nitrogen atom.
1,2-Diazacyclobutene: A four-membered ring compound with two nitrogen atoms, known for its strained ring structure and reactivity.
1,2-Diazacyclobutane: Another four-membered ring compound with two nitrogen atoms, similar to this compound in terms of ring strain and reactivity.
Uniqueness of this compound
This compound is unique due to the presence of two butyl groups attached to the aziridine ring, which influences its chemical properties and reactivity. The butyl groups can provide steric hindrance and affect the compound’s solubility and stability, making it distinct from other aziridines .
Properties
CAS No. |
752946-41-1 |
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Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1,2-dibutylaziridine |
InChI |
InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3 |
InChI Key |
WQEPHGQYKTWFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN1CCCC |
Origin of Product |
United States |
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